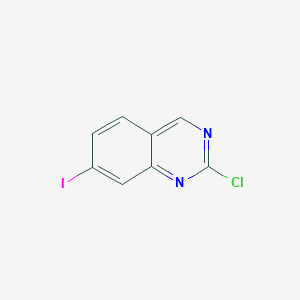

2-Chloro-7-iodoquinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Chloro-7-iodoquinazoline” is a chemical compound with the molecular formula C8H4ClIN2 . It belongs to the class of quinazolines, which are heterocyclic compounds that have a wide range of biological properties .

Molecular Structure Analysis

The molecular structure of “2-Chloro-7-iodoquinazoline” consists of a quinazoline core, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring . The compound has a chlorine atom substituted at the 2nd position and an iodine atom at the 7th position .

Applications De Recherche Scientifique

Antimicrobial and Anticancer Applications

- Antimicrobial Activity : Compounds related to 2-Chloro-7-iodoquinazoline, such as chloroquinolines, have shown marked activity against certain strains of Gram-negative and Gram-positive bacteria, as well as pathogenic fungi. This suggests their potential as antimicrobial agents in treating infections (Mosaad et al., 2004).

- Cancer Therapy : Chloroquine (CQ), a well-known compound related to quinazolines, has been repurposed for cancer therapy. Its ability to inhibit lysosomal acidification and autophagy has been leveraged to enhance the efficacy of tumor cell killing when used in combination with chemotherapeutic drugs and radiation (Maycotte et al., 2012).

Antiviral Effects

- HIV and SARS : Chloroquine has demonstrated direct antiviral effects, inhibiting the replication of several viruses including HIV, flaviviruses, retroviruses, and coronaviruses. Its immunomodulatory effects are also notable, potentially offering therapeutic benefits in the management of viral diseases like AIDS and severe acute respiratory syndrome (SARS) (Savarino et al., 2003).

Chemical Synthesis and Characterization

- Synthesis of Derivatives : Research has focused on the synthesis of quinazoline derivatives, exploring their chemical properties and potential applications. For instance, the synthesis and characterization of novel chloroquinoline-based chalcone derivatives have been studied for their photophysical properties, offering insights into their application in material science (Singh et al., 2015).

Repurposing for Other Therapeutic Uses

- Repurposing Efforts : Chloroquine and its derivatives have been subject to repurposing efforts beyond their antimalarial and antimicrobial applications. For example, their potential in combating novel viral outbreaks, such as COVID-19, through mechanisms that may involve inhibition of viral entry or replication, has been highlighted (Touret & de Lamballerie, 2020).

Orientations Futures

Quinazoline derivatives, including “2-Chloro-7-iodoquinazoline”, continue to be a subject of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring the potential therapeutic applications of these compounds, as well as developing more efficient and environmentally friendly methods for their synthesis.

Mécanisme D'action

Target of Action

Similar compounds, such as iodoquinazoline derivatives, have been reported to target epidermal growth factor receptor (egfr) and vascular endothelial growth factor receptor 2 (vegfr-2) .

Mode of Action

Iodoquinazoline derivatives have been shown to inhibit egfr and vegfr-2 . These receptors play crucial roles in cell proliferation and angiogenesis, respectively. By inhibiting these receptors, 2-Chloro-7-iodoquinazoline may potentially disrupt these processes, leading to anticancer effects.

Biochemical Pathways

Similarly, inhibition of VEGFR-2 can disrupt the VEGF signaling pathway, leading to decreased angiogenesis .

Result of Action

Based on its potential targets, it may lead to decreased cell proliferation and angiogenesis, which could potentially result in anticancer effects .

Propriétés

IUPAC Name |

2-chloro-7-iodoquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2/c9-8-11-4-5-1-2-6(10)3-7(5)12-8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACROEMKWMRRHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C=C1I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-7-iodoquinazoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide](/img/structure/B2681721.png)

![2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2681723.png)

![2-(4-ethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2681725.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2681728.png)

![1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2681736.png)